Stigmatellin a
描述
属性
分子式 |
C30H42O7 |
|---|---|
分子量 |
514.6 g/mol |
IUPAC 名称 |
2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl]-8-hydroxy-5,7-dimethoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C30H42O7/c1-10-18(2)13-11-12-14-22(33-6)21(5)29(36-9)19(3)15-16-23-20(4)27(31)26-24(34-7)17-25(35-8)28(32)30(26)37-23/h10-14,17,19,21-22,29,32H,15-16H2,1-9H3/b13-11+,14-12+,18-10+/t19-,21+,22-,29-/m0/s1 |
InChI 键 |
UZHDGDDPOPDJGM-CVOZLMQJSA-N |
SMILES |
CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |
手性 SMILES |
C/C=C(\C)/C=C/C=C/[C@@H]([C@@H](C)[C@H]([C@@H](C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |
规范 SMILES |
CC=C(C)C=CC=CC(C(C)C(C(C)CCC1=C(C(=O)C2=C(O1)C(=C(C=C2OC)OC)O)C)OC)OC |
Pictograms |
Acute Toxic |
同义词 |
stigmatellin |
产品来源 |
United States |
准备方法
Gene Cluster Organization and Polyketide Synthase (PKS) Assembly
Stigmatellin A is naturally produced by Stigmatella aurantiaca and Vitiosangium cumulatum, with biosynthesis governed by a 56-kb gene cluster (sti BGC). The cluster encodes a modular Type I PKS system, including ketosynthase (KS), acyltransferase (AT), and ketoreductase (KR) domains. Key genes such as stiJ (3,138 bp) and stiL (1,572 bp) orchestrate the assembly of the polyketide chain and subsequent oxidative modifications.
Recent studies on V. cumulatum MCy10943 revealed divergences in gene organization compared to S. aurantiaca. The stiJ homolog is split into stiJ1 (3,138 bp) and stiJ2 (543 bp), while stiL is partitioned into stiL1 (921 bp) and stiL2 (693 bp), suggesting evolutionary adaptations in PKS module processing.
Side Chain Decoration via Cytochrome P450 Enzymes
Post-PKS modifications are critical for stigmatellin A’s bioactivity. Cytochrome P450 enzymes (CYP450s) catalyze terminal oxidation of the alkenyl side chain, yielding derivatives such as stigmatellic acid (1) and stigmatellin C (3) . Isotopic labeling experiments confirmed that 1 arises from sequential oxidation of the terminal methyl group to a carboxylic acid via hydroxyl and aldehyde intermediates. Similarly, 3 is formed through epoxidation of the Δ10′,11′ double bond followed by hydrolytic ring opening to a vicinal diol.
Comparative Analysis of Synthetic and Biosynthetic Yields
Biosynthetic yields remain low (0.5–1.2 mg/L in fermentation), necessitating optimization of bacterial strains and culture conditions. In contrast, synthetic routes offer higher purity but face scalability limitations due to protracted step counts.
Challenges in Stereochemical Fidelity and Scalability
Competing Diastereomers in Aldol Reactions
The titanium-mediated aldol reaction, while highly syn-selective, generates minor diastereomers requiring chromatographic separation. Computational modeling suggests that chelation-controlled transition states favor the desired (R,R,S) configuration, but residual epimerization during workup reduces yields by 10–15%.
Oxidative Degradation During Fermentation
In biosynthetic pathways, autooxidation of the conjugated triene system in stigmatellin A leads to degradation products such as 10′,11′-epoxide (iii) . Stabilizing the molecule during fermentation requires anaerobic conditions and antioxidant additives (e.g., ascorbate), which increase production costs.
Emerging Strategies for Improved Synthesis
化学反应分析
Stigmatellin 会发生各种化学反应,包括:
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种取代反应催化剂 。 这些反应形成的主要产物包括具有修饰色酮环或烯烃链的衍生物 .
科学研究应用
Antimicrobial Properties
Stigmatellin A exhibits notable antimicrobial activity against various pathogens, particularly yeasts and fungi. Studies have demonstrated its effectiveness against Candida albicans and Pichia anomala, showcasing its potential as an antifungal agent . The compound's mode of action involves disrupting cellular respiration in these microorganisms, making it a candidate for further development as an antifungal therapeutic.
Cytotoxic Effects
Research has also indicated that stigmatellin A possesses cytotoxic properties against certain cancer cell lines. Its ability to inhibit mitochondrial respiration may contribute to its efficacy in reducing cancer cell viability. Comparative studies have shown that stigmatellin A is more effective than some derivatives in inhibiting cancer cell proliferation .
Case Studies and Research Findings
Several studies have documented the effects and applications of stigmatellin A:
- Study on Electron Transfer Inhibition : A detailed investigation revealed that stigmatellin A significantly inhibits electron transfer within the bc1 complex, leading to increased production of reactive oxygen species (ROS) such as superoxide during respiration .
- Antimicrobial Activity Assessment : In vitro tests demonstrated that stigmatellin A effectively inhibited the growth of various fungal strains, confirming its potential as an antifungal agent .
- Cytotoxicity Evaluation : Research highlighted that stigmatellin A exhibited superior cytotoxic effects compared to newer derivatives against specific cancer cell lines, indicating its relevance in cancer therapy development .
Structural Insights
Stigmatellin A is characterized by a unique chemical structure featuring a 5,7-dimethoxy-8-hydroxychromone moiety with a hydrophobic alkenyl chain. The structural complexity contributes to its biological activity and interaction with cellular components. Recent studies have focused on elucidating the biosynthetic pathways leading to stigmatellin derivatives, enhancing our understanding of its chemical diversity and potential modifications for improved efficacy .
作用机制
相似化合物的比较
Comparison with Similar Compounds
Structural Comparison
| Compound | Core Structure | Side Chain | Key Functional Groups |
|---|---|---|---|
| Stigmatellin A | Chromone (5,7-dimethoxy-8-OH) | C30 alkenyl chain | Methoxy, hydroxyl, methyl groups |
| Stigmatellin Y | Chromone | Shorter aliphatic chain | Hydroxyl, methoxy groups |
| Myxothiazol | β-Methoxyacrylate | Thiazole-containing side chain | Thiazole, methoxy, ester groups |
| Ubiquinone (CoQ10) | Benzoquinone | Isoprenoid chain | Quinone, methoxy groups |
- Stigmatellin Derivatives : Recent studies identified Stigmatellin C, iso-methoxy-Stigmatellin A, and Stigmatellic acid, which differ in side-chain methylation and hydroxylation patterns . These modifications alter binding affinity to the Q₀ site and antimicrobial potency.
- Stigmatellin Y: Isolated from Bacillus subtilis, it shares the chromone core but has a truncated side chain, enabling anti-biofilm activity via interference with the Pseudomonas aeruginosa PQS-PqsR quorum-sensing system .
Mechanism of Action
| Compound | Target | Binding Site | Redox Effects | Inhibition Type |
|---|---|---|---|---|
| Stigmatellin A | Cytochrome bc₁/b₆f | Q₀ site (Rieske ISP, cyt b) | Raises Rieske ISP potential (290→540 mV) | Non-competitive |
| Myxothiazol | Cytochrome bc₁ | Q₀ site (cyt b) | Blocks ubiquinol oxidation without ISP effect | Competitive |
| Antimycin A | Cytochrome bc₁ | Qᵢ site (cyt b) | Inhibits quinone reduction at Qᵢ site | Non-competitive |
| Stigmatellin Y | PqsR (quorum-sensing receptor) | Ligand-binding domain | Competes with PQS for PqsR binding | Allosteric |
- Stigmatellin vs. Myxothiazol : While both inhibit the Q₀ site, Stigmatellin A uniquely stabilizes the ISP head domain proximal to cytochrome b, inducing a conformational lock . Myxothiazol lacks this ISP interaction, resulting in distinct redox effects .
- Stigmatellin vs. Ubiquinone: Stigmatellin mimics a quinol oxidation intermediate but binds with 100-fold higher affinity, explaining its potent inhibition .
常见问题
Q. What experimental methodologies are recommended for isolating Stigmatellin A from microbial sources?
Stigmatellin A is typically isolated via fermentation of Stigmatella aurantiaca strains. Key steps include:
- Extraction : Use solvent partitioning (e.g., ethyl acetate) to separate metabolites from culture broth .
- Purification : Employ column chromatography (silica gel or Sephadex LH-20) followed by HPLC with UV detection at 260 nm for purity assessment .
- Characterization : Validate structure via NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers design assays to evaluate Stigmatellin A’s inhibitory effects on mitochondrial cytochrome bc1 complex?
- Enzyme Assay : Use bovine heart mitochondrial bc1 complex in a spectrophotometric assay measuring ubiquinol-cytochrome c reductase activity. Include controls with antimycin A for comparison .
- IC50 Determination : Perform dose-response curves (0.1–100 µM Stigmatellin A) and analyze using nonlinear regression (e.g., GraphPad Prism) .
- Replicability : Document buffer conditions (pH, ionic strength) and temperature, as these influence binding kinetics .
Q. What spectroscopic techniques are essential for confirming Stigmatellin A’s structural integrity?
- NMR : Assign proton and carbon signals to confirm the quinone backbone and isoprenoid side chain .
- UV-Vis Spectroscopy : Verify absorbance maxima at 260 nm (characteristic of benzoquinones) .
- X-ray Crystallography (if available): Resolve crystal structures to confirm stereochemistry .
Advanced Research Questions
Q. How can researchers address contradictions in reported binding affinities of Stigmatellin A across species-specific cytochrome bc1 complexes?
- Comparative Studies : Test Stigmatellin A against bc1 complexes from Saccharomyces cerevisiae, Rhodobacter sphaeroides, and mammalian sources under identical assay conditions .
- Structural Analysis : Use cryo-EM or molecular docking to identify amino acid variations in the Qo site that affect ligand interactions .
- Statistical Validation : Apply ANOVA to assess significance of interspecies differences in IC50 values .
Q. What strategies optimize the synthesis of Stigmatellin A analogs to enhance target selectivity?
- Rational Design : Modify the isoprenoid chain length or quinone moiety based on bc1 complex homology models .
- Synthetic Routes : Use Heck coupling for quinone functionalization and iterative cross-metathesis for side-chain elongation .
- Activity Screening : Prioritize analogs with >10-fold selectivity for microbial vs. mammalian bc1 complexes to minimize off-target effects .
Q. How should conflicting data on Stigmatellin A’s ROS-inducing effects in cancer cells be resolved?
- Mechanistic Studies : Compare ROS levels (via DCFH-DA assay) in cell lines with varying mitochondrial membrane potentials .
- Dose-Dependency Analysis : Test sub-inhibitory (1–10 nM) vs. inhibitory (≥100 nM) concentrations to distinguish bc1 inhibition from off-target ROS generation .
- Pathway Mapping : Integrate transcriptomic data (RNA-seq) to identify ROS-related pathways activated post-treatment .
Methodological Guidance
Q. What computational tools are suitable for predicting Stigmatellin A’s binding dynamics with cytochrome bc1?
- Molecular Docking : Use AutoDock Vina with bc1 crystal structures (PDB: 1PP9) to simulate binding poses .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the Qo site interaction under physiological conditions .
- Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions of key residues (e.g., Glu272 in yeast bc1) .
Q. How can researchers validate the specificity of Stigmatellin A in complex biological systems?
- Genetic Knockouts : Use bc1-deficient S. cerevisiae strains to confirm on-target effects .
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .
- Metabolomic Profiling : Apply LC-MS to track changes in TCA cycle intermediates post-treatment .
Literature and Data Analysis
Q. What systematic review strategies ensure comprehensive retrieval of Stigmatellin A-related studies?
- Database Selection : Use PubMed, Web of Science, and Scopus with Boolean queries (e.g., "Stigmatellin A" AND ("bc1 complex" OR "mitochondrial inhibitor")) .
- Inclusion Criteria : Prioritize studies with full methodological transparency (e.g., detailed IC50 protocols) .
- Bias Mitigation : Exclude non-peer-reviewed sources and validate findings through meta-analysis .
Q. How should conflicting spectral data (e.g., NMR shifts) in Stigmatellin A studies be reconciled?
- Solvent Calibration : Confirm chemical shifts were recorded in deuterated solvents (e.g., CDCl3 vs. DMSO-d6) .
- Cross-Validation : Compare with synthetic standards or published spectra from independent labs .
- Error Analysis : Assess signal-to-noise ratios and acquisition parameters (e.g., number of scans) in original studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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